molecular formula C4H7NS2 B7766317 5,6-dihydro-4H-1,3-thiazine-2-thiol

5,6-dihydro-4H-1,3-thiazine-2-thiol

Cat. No.: B7766317
M. Wt: 133.2 g/mol
InChI Key: DDDWOMIVMIHAEN-UHFFFAOYSA-N
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Description

The compound with the identifier “5,6-dihydro-4H-1,3-thiazine-2-thiol” is a chemical substance listed in the PubChem database. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5,6-dihydro-4H-1,3-thiazine-2-thiol involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food and pharmaceuticals .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-dihydro-4H-1,3-thiazine-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that are chosen based on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and complexes that have specific applications in different fields.

Scientific Research Applications

5,6-dihydro-4H-1,3-thiazine-2-thiol has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the synthesis of new compounds. In biology, it is used for the development of new drugs and the study of biological pathways. In medicine, this compound is used for the development of therapeutic agents and diagnostic tools. In industry, it is used for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-1,3-thiazine-2-thiol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5,6-dihydro-4H-1,3-thiazine-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on various factors such as reactivity, stability, and biological activity. Some similar compounds include those listed in the PubChem database, which can be identified using 2-D and 3-D similarity searches .

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Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWOMIVMIHAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(SC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.